2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro and m-tolyloxy phenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-(m-tolyloxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
3-Fluoro-4-(m-tolyloxy)phenylboronic acid+Pinacol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water or aqueous acids, the boronic ester can hydrolyze to yield the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Aqueous Acids: For hydrolysis reactions.
Scientific Research Applications
2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, especially in the synthesis of pharmaceuticals with fluorinated aromatic rings.
Material Science: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions primarily involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. The presence of the fluoro and m-tolyloxy groups enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent, similar to the compound .
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
2-(3-Fluoro-4-(m-tolyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and m-tolyloxy substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and material science.
Properties
Molecular Formula |
C19H22BFO3 |
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Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[3-fluoro-4-(3-methylphenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H22BFO3/c1-13-7-6-8-15(11-13)22-17-10-9-14(12-16(17)21)20-23-18(2,3)19(4,5)24-20/h6-12H,1-5H3 |
InChI Key |
GLNQHMLTRYJKHQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC(=C3)C)F |
Origin of Product |
United States |
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